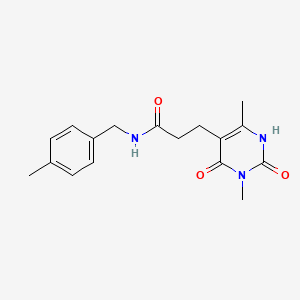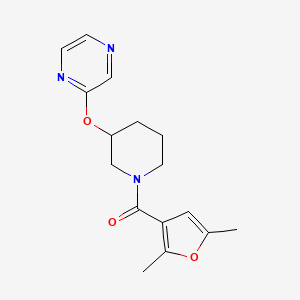
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide, also known as CCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCB is a unique compound that possesses a complex structure and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide is not yet fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins in the body. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to exhibit low toxicity, making it suitable for use in cell culture and animal studies. However, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Additionally, the synthesis of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide is a multistep process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide. One of the primary areas of research is the development of novel compounds based on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide that exhibit improved biological activities. Additionally, the mechanism of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide needs to be further elucidated to fully understand its potential applications in various fields. Moreover, the development of new synthesis methods for N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide and its derivatives may lead to the discovery of new compounds with unique biological activities.
Synthesemethoden
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromoethyl but-2-ynoate with cyclobutanone to form N-(cyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide. This intermediate is then reacted with cyanogen bromide to form the final product, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been its use as a building block for the synthesis of various compounds with biological activities. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been used as a precursor for the synthesis of compounds that exhibit antitumor, anti-inflammatory, and antiviral activities.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(15)13(7-8-14)11(9-12)5-3-6-11/h14H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKIYLMVMDPNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCO)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


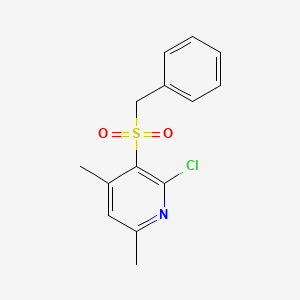
![3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2602617.png)
![(4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2602619.png)
![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)
![Acetic acid, 2-[[tris(1-methylethyl)silyl]oxy]-, hydrazide](/img/structure/B2602624.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)
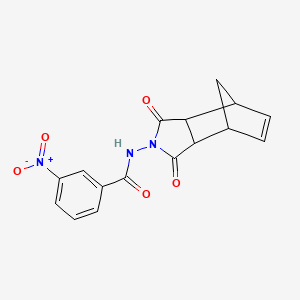
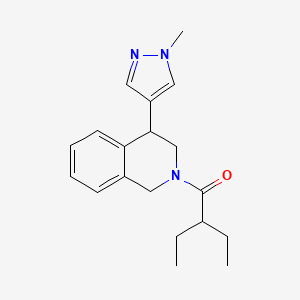
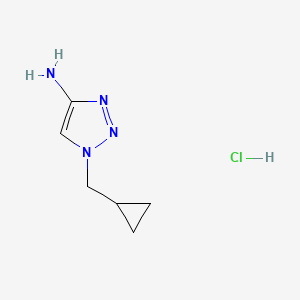
![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
